![molecular formula C14H20N2O3 B1517326 1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one CAS No. 1087448-67-6](/img/structure/B1517326.png)

1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one

Overview

Description

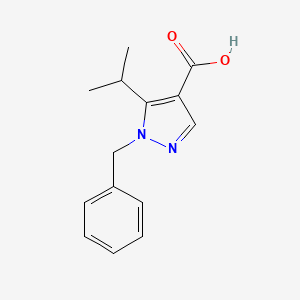

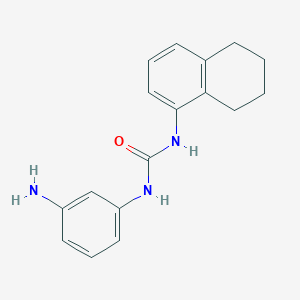

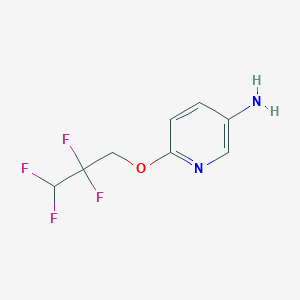

“1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one” is a chemical compound that can be used for pharmaceutical testing . It’s an active metabolite of midrodine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 2,5-dimethoxyphenyl group and an aminoethyl group .Chemical Reactions Analysis

In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, the development of new methodologies for constructing complex molecules is a key area of interest. For instance, the synthesis of polysubstituted pyrroles via one-pot multicomponent reactions showcases the utility of pyrrolidine derivatives in constructing heterocyclic compounds, which are central to many pharmaceutical agents and organic materials (Lin et al., 2011). This method highlights the versatility of pyrrolidine and related structures in facilitating complex chemical transformations.

Material Science and Electro-optics

In material science, pyrrole-based donor-acceptor chromophores have been studied for their electro-optic properties. The layer-by-layer self-assembly of pyrrole-based chromophores demonstrates their potential in creating nonlinear optical/electro-optic materials with significant applications in photonics and optoelectronics (Facchetti et al., 2003). These materials are crucial for the development of advanced optical devices, including lasers, modulators, and sensors.

Pharmaceutical Development

Pyrrolidine derivatives also play a critical role in pharmaceutical development, serving as key intermediates or scaffolds in the synthesis of biologically active compounds. For example, the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds illustrate the importance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019). Such compounds are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Mechanism of Action

Mode of Action

- The indole nucleus in this compound provides a versatile scaffold for binding to various receptors and enzymes. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . Investigating the compound’s interactions with proteins or enzymes will reveal its mode of action.

Biochemical Pathways

- Some indole derivatives exhibit anti-inflammatory properties . We need further studies to understand the specific pathways involved. Certain indole compounds may also have analgesic activity . Assessing the compound’s impact on gastrointestinal mucosa is crucial.

Future Directions

Properties

IUPAC Name |

1-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)5-7-16-6-3-4-14(16)17/h8-9H,3-7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGKGVJLTWMZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN2CCCC2=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)

![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)